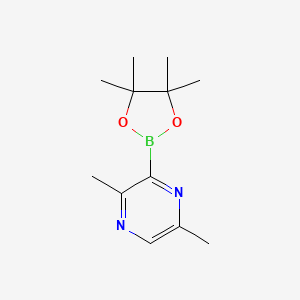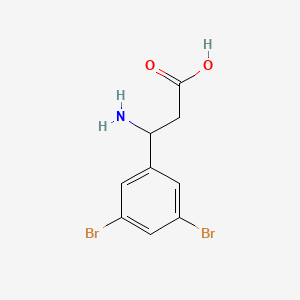
(R)-1-((R)-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is a compound that belongs to the class of trifluoromethyl ketones.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one typically involves the use of trifluoromethyl ketones as key intermediates. One common method includes the reaction of nitrogen-heterocycles with trifluoromethyl triflate to form the desired product . The reaction conditions often require the use of specific catalysts and controlled environments to ensure the desired stereochemistry and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
化学反应分析
Types of Reactions
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include halogen atom abstractors, thianthrenium salts, and photoredox catalysts . The conditions often involve the use of visible light and controlled temperatures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include gem-difluoroolefins and other fluorinated derivatives, which are valuable intermediates in various chemical processes .
科学研究应用
Chemistry
In chemistry, ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is used as a building block for the synthesis of more complex molecules. Its unique trifluoromethyl group makes it a valuable intermediate in the construction of fluorinated pharmacons .
Biology and Medicine
Its ability to interact with specific molecular targets makes it a candidate for the development of new therapeutic agents .
Industry
In industrial applications, the compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in various industrial processes .
作用机制
The mechanism of action of ®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The trifluoromethyl group plays a crucial role in enhancing the compound’s binding affinity and selectivity . The pathways involved in its mechanism of action include the modulation of enzyme activity and receptor signaling .
相似化合物的比较
Similar Compounds
Trifluoromethyl derivatives of sulfur: These compounds share the trifluoromethyl group but differ in their core structures and properties.
Bistrifluoromethyl disulfide: Another compound with a trifluoromethyl group, but with different chemical behavior and applications.
Uniqueness
®-1-(®-1-Phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4(1H)-one is unique due to its specific stereochemistry and the presence of both a trifluoromethyl group and a dihydropyridinone core.
属性
分子式 |
C14H14F3NO |
|---|---|
分子量 |
269.26 g/mol |
IUPAC 名称 |
1-(1-phenylethyl)-2-(trifluoromethyl)-2,3-dihydropyridin-4-one |
InChI |
InChI=1S/C14H14F3NO/c1-10(11-5-3-2-4-6-11)18-8-7-12(19)9-13(18)14(15,16)17/h2-8,10,13H,9H2,1H3 |
InChI 键 |
LWILBNUCDOFKEF-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=CC=CC=C1)N2C=CC(=O)CC2C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1R,2R)-2-(1-Pyrrolidinyl)cyclohexyl]-N'-(2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)thiourea](/img/structure/B12102670.png)



![5-[2-Amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12102700.png)

![[2-[2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]ethyl-methylamino]-2-oxoethyl] acetate](/img/structure/B12102702.png)



![tert-butyl N-[4-(4-methoxyphenyl)pyrrolidin-3-yl]carbamate](/img/structure/B12102729.png)
![disodium;6-[2-[(11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl)oxy]-6-carboxylato-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B12102730.png)


